4-Nitroaniline-2,3,5,6-D4

Catalog No.
S879591
CAS No.
64164-08-5
M.F
C6H6N2O2
M. Wt
142.15
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Nitroaniline-2,3,5,6-D4

CAS Number

64164-08-5

Product Name

4-Nitroaniline-2,3,5,6-D4

IUPAC Name

2,3,5,6-tetradeuterio-4-nitroaniline

Molecular Formula

C6H6N2O2

Molecular Weight

142.15

InChI

InChI=1S/C6H6N2O2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H,7H2/i1D,2D,3D,4D

InChI Key

TYMLOMAKGOJONV-RHQRLBAQSA-N

SMILES

C1=CC(=CC=C1N)[N+](=O)[O-]

Synonyms

4-Nitrobenzen-2,3,5,6-d4-amine

4-Nitroaniline-2,3,5,6-D4 (CAS 64164-08-5) is a highly enriched, stable isotope-labeled aromatic amine primarily procured as an internal standard for advanced analytical and mechanistic applications. By replacing the four ring protons of native 4-nitroaniline with deuterium, this compound achieves a precise +4.025 Da mass shift while maintaining virtually identical physicochemical properties, including solubility, pKa, and chromatographic retention behavior [1]. In procurement contexts, its primary value lies in isotope dilution mass spectrometry (IDMS), where it is used to achieve absolute quantification of 4-nitroaniline in complex biological, environmental, or industrial matrices by perfectly correcting for extraction losses and unpredictable ionization matrix effects[2].

Research Fit

Product identity Stable isotope-labeled internal standard (SIL-IS)
Workflow fit Isotope dilution LC-MS/MS quantification
Key feature Near-identical co-elution with distinct mass shift for matrix effect correction

Attempting to substitute 4-Nitroaniline-2,3,5,6-D4 with cheaper structural analogs (such as 2-nitroaniline or 3-nitroaniline) as internal standards fundamentally compromises quantitative accuracy in complex matrices. Structural analogs possess different dipole moments and partition coefficients, leading to divergent extraction recoveries during sample preparation and distinct retention times in liquid or gas chromatography [1]. Because they do not co-elute with the target 4-nitroaniline, generic analogs fail to experience the exact same instantaneous matrix suppression or enhancement in the mass spectrometer's ionization source [2]. This uncorrected variance typically inflates relative standard deviations (RSDs) and necessitates labor-intensive matrix-matched calibrations, negating any initial cost savings from avoiding the deuterated standard.

Substitution Risk

Unlabeled 4-nitroaniline
Does not provide the mass differentiation required for internal standard correction; indistinguishable from analyte.
13C6 analog
May exhibit retention time shift, altering matrix effect correction and quantification accuracy.
15N2 analog
Different mass shift may interfere with MS/MS transitions or method compatibility.

Elimination of Isotopic Cross-Talk via Mass Shift

A critical procurement metric for stable isotope standards is the mass shift relative to the native compound, which dictates the severity of isotopic interference. 4-Nitroaniline-2,3,5,6-D4 provides a +4.025 Da shift (m/z 143 vs 139 for [M+H]+). This >3 Da separation ensures that the natural heavy isotope envelope (13C, 15N, 18O) of high-concentration unlabeled 4-nitroaniline does not bleed into the internal standard channel[1]. In contrast, using +1 or +2 Da labeled analogs often results in cross-talk exceeding 1-5% at the upper limits of quantification, artificially inflating the internal standard signal and skewing the calibration curve[2].

Evidence DimensionIsotopic Cross-Talk / Interference
Target Compound Data4-Nitroaniline-D4 (+4 Da shift): <0.1% cross-talk from native analyte
Comparator Or Baseline+1 or +2 Da labeled analogs: 1.5% to >5% cross-talk
Quantified DifferenceReduction of analytical cross-talk by >15-fold
ConditionsHigh-concentration calibration standards in LC-MS/MS

Procuring the D4 isotopologue guarantees a wider linear dynamic range without requiring complex mathematical corrections for isotopic overlap.

Mass shift vs unlabeled
Head-to-head
+4.03 Da
Supports unambiguous MS quantification
Molecular weight calculation

Matrix Effect Compensation via Chromatographic Co-elution

In complex matrices like blood or wastewater, co-eluting compounds suppress or enhance the ionization of the target analyte. 4-Nitroaniline-2,3,5,6-D4 perfectly co-elutes with native 4-nitroaniline (ΔRT ≈ 0.00 min) in reversed-phase LC, meaning both compounds experience identical instantaneous matrix effects[1]. When structural analogs like 2-nitroaniline are used as internal standards, their differing retention times (ΔRT > 0.5 min) expose them to different matrix components, failing to correct for suppression. Studies show that isotope dilution with D4 standards reduces the relative standard deviation (RSD) of quantification from >15% (with structural analogs) to <10% [2].

Evidence DimensionQuantitative Precision (RSD) under Matrix Effects
Target Compound Data4-Nitroaniline-D4 IS: <10% RSD
Comparator Or BaselineStructural analog IS (e.g., 2-nitroaniline): >15% RSD
Quantified DifferenceSignificant improvement in quantitative precision and reproducibility
ConditionsLC-MS/MS analysis of complex biological or environmental matrices

This ensures regulatory-compliant reproducibility and eliminates the need for labor-intensive, matrix-matched calibration curves.

Co-elution vs 13C6 analog
Class-level
Negligible shift (target)
vs measurable shift (¹³C₆ analog)
Co-elution critical for matrix effect correction
Class-level inference; verify under method conditions

Extraction Recovery Normalization

During sample preparation techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), absolute recovery of 4-nitroaniline can vary significantly (typically 60-85%) depending on the sample matrix. By spiking 4-Nitroaniline-2,3,5,6-D4 into the sample prior to extraction, the D4 standard tracks the physical losses of the native analyte at a precise 1:1 ratio [1]. Compared to external calibration methods which cannot account for these losses and result in a 15-40% quantitative bias, the D4 internal standard normalizes the apparent recovery to effectively 100%, ensuring accurate final concentration calculations [2].

Evidence DimensionApparent Analytical Recovery
Target Compound DataPre-extraction D4 IS spiking: ~100% normalized recovery
Comparator Or BaselineExternal calibration: 60-85% variable absolute recovery
Quantified DifferenceElimination of 15-40% quantitative bias due to extraction losses
ConditionsLLE or SPE of environmental/biological samples prior to GC/LC-MS

Procuring this standard allows laboratories to report highly accurate absolute concentrations regardless of variable extraction efficiencies across different sample batches.

Isotopic enrichment
Data to verify
≥98 atom% D
Minimizes unlabeled isotopologue interference
Vendor specification; verify lot
NIH shift retention
Reported
~20% D retention
Supports mechanistic enzymology studies
2,6-dideutero analog model; rat liver microsomes

Isotope Dilution LC-MS/MS in Bioanalysis and Toxicology

Directly leveraging its +4 Da mass shift and co-elution properties, this compound is the optimal internal standard for quantifying 4-nitroaniline exposure in blood, urine, or tissue samples. It completely corrects for the severe ion suppression typically caused by endogenous phospholipids and proteins, ensuring robust pharmacokinetic or toxicological data[1].

Environmental Monitoring of Industrial Effluents

In the analysis of wastewater from dye, pigment, or pesticide manufacturing, 4-nitroaniline is a common target analyte. The D4 standard is spiked into complex effluent samples prior to solid-phase extraction (SPE) to normalize variable extraction recoveries, preventing false-negative reporting of regulatory exceedances[2].

Mechanistic Studies and Kinetic Isotope Effects (KIE)

Beyond quantification, the specific ring deuteration allows researchers to probe the mechanisms of electrophilic aromatic substitution or nitro-group reduction. By comparing reaction rates of the D4 compound against unlabeled 4-nitroaniline, chemists can determine if C-H bond cleavage is the rate-determining step in novel catalytic processes [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
4-Nitroaniline LC-MS/MS bioanalysis
Isotopic mass shift and co-elution for matrix effect correction
Method accuracy, precision, and ion suppression assessment
Pharmaceutical impurity profiling
Deuterated internal standard for genotoxic impurity (Albendazole Impurity 9)
Specificity, linearity, and quantification limits per quality guidelines
Environmental fate studies
Isotopic tracer for degradation pathway analysis
Biodegradation rate measurement and transformation product identification
Cytochrome P450 mechanism studies
Deuterated probe for kinetic isotope effect and NIH shift
Hydroxylation pathway elucidation and active site investigation

XLogP3

1.4

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